molecular formula C5H11NO3 B3146827 2-methylpropyl N-hydroxycarbamate CAS No. 6092-71-3

2-methylpropyl N-hydroxycarbamate

Cat. No.: B3146827
CAS No.: 6092-71-3
M. Wt: 133.15 g/mol
InChI Key: ITJIAVPHDOKGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpropyl N-hydroxycarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a hydroxy group attached to the nitrogen atom of the carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpropyl N-hydroxycarbamate can be achieved through the reaction of 2-methylpropyl chloroformate with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ether, with the temperature maintained between 5°C and 10°C to ensure controlled addition and reaction .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. Continuous flow processes are often employed to enhance efficiency and yield. The use of organocatalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpropyl N-hydroxycarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products: The major products formed from these reactions include various carbamate derivatives, amines, and oxides .

Scientific Research Applications

2-Methylpropyl N-hydroxycarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methylpropyl N-hydroxycarbamate involves its interaction with specific molecular targets. The hydroxy group on the nitrogen atom allows it to form hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate certain biological pathways, leading to its observed effects .

Comparison with Similar Compounds

  • Phenyl N-hydroxycarbamate
  • N-methyl N-hydroxycarbamate
  • N-phenyl N-hydroxycarbamate

Comparison: 2-Methylpropyl N-hydroxycarbamate is unique due to the presence of the 2-methylpropyl group, which influences its chemical reactivity and biological activity. Compared to phenyl N-hydroxycarbamate, it has different steric and electronic properties, leading to variations in its reactivity and applications .

Properties

IUPAC Name

2-methylpropyl N-hydroxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-4(2)3-9-5(7)6-8/h4,8H,3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJIAVPHDOKGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209755
Record name Carbamic acid, hydroxy-, isobutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6092-71-3
Record name Carbamic acid, hydroxy-, isobutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006092713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, hydroxy-, isobutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methylpropyl N-hydroxycarbamate
Reactant of Route 2
Reactant of Route 2
2-methylpropyl N-hydroxycarbamate
Reactant of Route 3
2-methylpropyl N-hydroxycarbamate
Reactant of Route 4
2-methylpropyl N-hydroxycarbamate
Reactant of Route 5
Reactant of Route 5
2-methylpropyl N-hydroxycarbamate
Reactant of Route 6
Reactant of Route 6
2-methylpropyl N-hydroxycarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.